Cas no 1035218-87-1 (5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one)

5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one is a structurally complex heterocyclic compound featuring a thiazolopyridine core with a substituted phenyl and azetidinyloxy moiety. Its unique scaffold offers potential for high binding affinity and selectivity in pharmacological applications, particularly in targeting specific enzyme or receptor interactions. The presence of the azetidine ring enhances conformational flexibility, while the chlorophenyl group may contribute to improved lipophilicity and membrane permeability. This compound is of interest in medicinal chemistry for its potential as a lead structure in the development of novel therapeutics, particularly in areas requiring precise molecular recognition. Its synthetic route allows for further derivatization, enabling structure-activity relationship studies.
5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one structure
1035218-87-1 structure
Product Name:5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one
CAS No:1035218-87-1
MF:C22H18ClN3O3S
MW:439.914622783661
MDL:MFCD22570352
CID:2195354
PubChem ID:24990792
Update Time:2025-06-11

5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one
    • 5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one
    • LSN-2606297
    • SCHEMBL2576936
    • 1035218-87-1
    • DB-349618
    • BIAOSDCOCQFWJQ-UHFFFAOYSA-N
    • 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-chloro-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
    • MDL: MFCD22570352
    • Inchi: 1S/C22H18ClN3O3S/c1-28-19-10-15(6-7-18(19)29-16-11-24-12-16)26-9-8-17-20(22(26)27)30-21(25-17)13-2-4-14(23)5-3-13/h2-10,16,24H,11-12H2,1H3
    • InChI Key: BIAOSDCOCQFWJQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC2C=CN(C(C=2S1)=O)C1C=CC(=C(C=1)OC)OC1CNC1

Computed Properties

  • Exact Mass: 439.0757403Da
  • Monoisotopic Mass: 439.0757403Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 91.9Ų

5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one Pricemore >>

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Additional information on 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one

Recent Advances in the Study of 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one (CAS: 1035218-87-1)

The compound 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one (CAS: 1035218-87-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This thiazolo[5,4-c]pyridine derivative has been identified as a potent modulator of specific biological pathways, making it a candidate for further drug development. The following research brief consolidates the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the synthetic routes to obtain 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one with high purity and yield. A key advancement involves the optimization of the coupling reaction between the azetidine moiety and the thiazolo[5,4-c]pyridine core, which has been achieved using palladium-catalyzed cross-coupling techniques. This method not only improves the scalability of the synthesis but also enhances the reproducibility of the compound's pharmacological profile.

In terms of biological activity, research has demonstrated that this compound exhibits high affinity and selectivity for specific protein targets involved in inflammatory and oncogenic pathways. In vitro assays have shown that it effectively inhibits the activity of key kinases, such as PI3K and mTOR, which are critical in cell proliferation and survival. These findings suggest its potential as a therapeutic agent for cancers and autoimmune diseases. Furthermore, recent in vivo studies in murine models have corroborated these effects, showing significant tumor growth inhibition with minimal off-target toxicity.

Another area of interest is the compound's pharmacokinetic properties. Recent pharmacokinetic studies have revealed favorable absorption and distribution profiles, with good oral bioavailability and sustained plasma concentrations. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate rapid hepatic clearance in some animal models. Researchers are currently exploring structural modifications to address this issue while maintaining the compound's efficacy.

The therapeutic potential of 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one is further supported by its synergistic effects with existing chemotherapeutic agents. Combination studies have shown enhanced antitumor activity when this compound is administered alongside standard therapies, such as cisplatin and doxorubicin. These results underscore its potential as an adjunct therapy in oncology.

In conclusion, the compound 5-(4-(Azetidin-3-yloxy)-3-methoxyphenyl)-2-(4-chlorophenyl)thiazolo[5,4-c]pyridin-4(5h)-one (CAS: 1035218-87-1) represents a promising candidate for further drug development. Its unique structural features, coupled with its potent biological activity, make it a valuable subject of ongoing research. Future studies should focus on addressing its metabolic limitations and expanding its therapeutic applications through clinical trials.

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